Ácido 3-(4-cloro-1H-pirazol-1-il)propanoico

Descripción general

Descripción

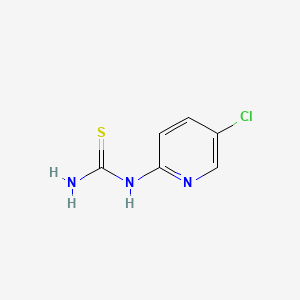

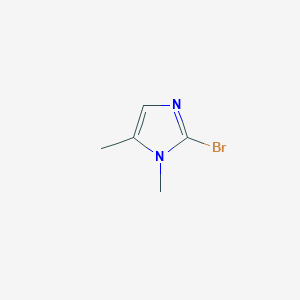

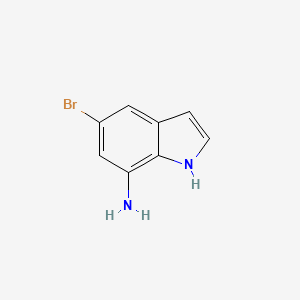

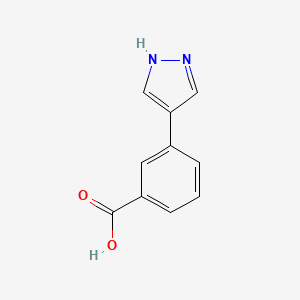

3-(4-chloro-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C6H7ClN2O2 and its molecular weight is 174.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividades antileishmaniales y antimaláricas

Los derivados de pirazol se han reconocido por su potencial farmacológico, particularmente en los tratamientos antileishmaniales y antimaláricos. Un estudio ha demostrado que ciertos pirazoles acoplados a hidrazina exhiben una actividad significativa contra Leishmania aethiopica y Plasmodium berghei, que son los agentes causantes de la leishmaniasis y la malaria, respectivamente . Estos hallazgos sugieren que el ácido 3-(4-cloro-1H-pirazol-1-il)propanoico podría servir como un farmacóforo para desarrollar nuevos agentes antileishmaniales y antimaláricos.

Propiedades antibacterianas y antifúngicas

Los derivados de pirazolina, estrechamente relacionados con los pirazoles, han demostrado una gama de actividades biológicas, incluidos los efectos antibacterianos y antifúngicos . Esto sugiere que el ácido 3-(4-cloro-1H-pirazol-1-il)propanoico también puede poseer propiedades similares, lo que lo convierte en un candidato para desarrollar nuevos fármacos antimicrobianos.

Efectos antiparasitarios

Se sabe que el motivo estructural del pirazol contribuye a la actividad antiparasitaria. Los compuestos que contienen el anillo de pirazol se han identificado como posibles tratamientos para infecciones parasitarias . Esto abre posibilidades para que el ácido 3-(4-cloro-1H-pirazol-1-il)propanoico se explore como un agente antiparasitario.

Aplicaciones antiinflamatorias y analgésicas

Los derivados del indol, que comparten similitudes estructurales con los pirazoles, han mostrado actividades antiinflamatorias y analgésicas . Por extensión, el ácido 3-(4-cloro-1H-pirazol-1-il)propanoico podría investigarse por su potencial para aliviar la inflamación y el dolor.

Potencial antioxidante

El estrés oxidativo está implicado en diversas enfermedades, y los compuestos que pueden mitigar este estrés son valiosos. Se ha informado que los derivados de pirazolina exhiben propiedades antioxidantes , lo que indica que el ácido 3-(4-cloro-1H-pirazol-1-il)propanoico también podría servir como antioxidante.

Citotoxicidad contra células cancerosas

Algunos derivados de pirazol se han evaluado por sus efectos citotóxicos contra líneas celulares cancerosas, como HeLa y MCF-7 . Esto sugiere una aplicación potencial del ácido 3-(4-cloro-1H-pirazol-1-il)propanoico en la investigación del cáncer, particularmente en la evaluación de su eficacia como agente anticancerígeno.

Direcciones Futuras

The future directions for “3-(4-chloro-1H-pyrazol-1-yl)propanoic acid” could involve further exploration of its synthesis, chemical properties, and potential applications. Given its structural similarity to other pyrazole derivatives, it may exhibit interesting biological activities that could be harnessed for therapeutic purposes .

Mecanismo De Acción

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds, it can be inferred that the compound may interfere with the life cycle of the leishmania and plasmodium parasites .

Pharmacokinetics

The molecular weight of the compound is 18861 , which suggests that it may have good bioavailability as compounds with a molecular weight under 500 are generally well-absorbed.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may also exhibit these effects .

Análisis Bioquímico

Biochemical Properties

3-(4-chloro-1H-pyrazol-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine and subsequent disruption of normal nerve impulse transmission . Additionally, 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid has been shown to interact with reactive oxygen species (ROS), influencing oxidative stress pathways and affecting cellular redox balance .

Cellular Effects

3-(4-chloro-1H-pyrazol-1-yl)propanoic acid exerts various effects on different types of cells and cellular processes. In neuronal cells, the compound’s inhibition of acetylcholinesterase leads to altered neurotransmission and potential neurotoxicity . In other cell types, such as hepatocytes, 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in oxidative stress response and apoptosis . Furthermore, the compound affects cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid involves several key processes. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and preventing the breakdown of acetylcholine . This binding interaction is primarily mediated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid influences gene expression by modulating transcription factors and signaling pathways involved in oxidative stress and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid has been shown to induce oxidative stress and apoptosis in various cell types . In in vitro studies, the compound’s effects on cellular function are time-dependent, with prolonged exposure leading to more pronounced changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily affects acetylcholinesterase activity . At higher doses, 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid can induce neurotoxicity, oxidative stress, and apoptosis . Threshold effects have been observed, with certain dosages leading to significant changes in cellular function and overall health of the animals . Toxic or adverse effects at high doses include impaired motor function, behavioral changes, and reduced survival rates .

Metabolic Pathways

3-(4-chloro-1H-pyrazol-1-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the compound’s metabolism and detoxification . The compound’s metabolism leads to the formation of various metabolites, some of which may retain biological activity . Additionally, 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid affects metabolic flux by altering the levels of key intermediates and influencing the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . It has been observed to accumulate in certain tissues, such as the liver and brain, where it exerts its biochemical effects . The localization and accumulation of 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid are influenced by factors such as tissue-specific expression of transporters and binding proteins .

Subcellular Localization

The subcellular localization of 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules and influences cellular processes . Targeting signals and post-translational modifications may direct 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid to specific compartments or organelles . The compound’s activity and function are modulated by its subcellular localization, with different effects observed in different cellular compartments .

Propiedades

IUPAC Name |

3-(4-chloropyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKQKQVXRVGXGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426995 | |

| Record name | 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913839-78-8 | |

| Record name | 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)

![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)